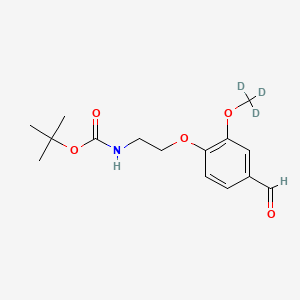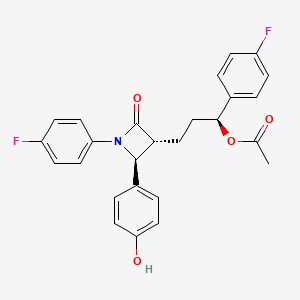
Bicalutamide-d4
Übersicht
Beschreibung
Bicalutamide-d4 is a non-steroidal androgen receptor inhibitor . It is used to treat prostate cancer that has spread to other parts of the body (metastatic) . It works by blocking the effects of testosterone, a male hormone, which helps stop the growth and spread of cancer cells .
Synthesis Analysis
Bicalutamide analogues have been synthesized for potential treatment of prostate cancer . A series of 15 bicalutamide analogues were prepared and their antiproliferative activity was evaluated against different human prostate cancer cell lines . Another approach involves a one-pot hydroxysulfonylation reaction through a photocatalytic redox process .Molecular Structure Analysis
The molecular formula of Bicalutamide-d4 is C18H14F4N2O4S . It has a molecular weight of 434.4 g/mol . The compound is a racemic mixture that is a 50:50 composition of the ®-bicalutamide and (S)-bicalutamide enantiomers .Chemical Reactions Analysis
Bicalutamide analogues have shown remarkable enhancement in anticancer activity across different prostate cancer cell lines . The deshydroxy analogue was the most active compound . Quantum chemical analysis has been used to understand the interplay of intra- and intermolecular interactions leading to conformational preferences in this molecule .Physical And Chemical Properties Analysis
Bicalutamide-d4 has a molecular weight of 434.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 9 . It has a Rotatable Bond Count of 5 . The Exact Mass is 434.08614774 g/mol and the Monoisotopic Mass is 434.08614774 g/mol .Wissenschaftliche Forschungsanwendungen
Anticancer Activity Enhancement
Studies have shown that Bicalutamide analogues, including deuterated forms, display enhanced anticancer activity against prostate cancer cell lines . Bicalutamide-d4 could be investigated for similar or improved efficacy.
Drug Formulation Research
Bicalutamide-d4 can be utilized in drug formulation research to improve the solubility and bioavailability of Bicalutamide. Inclusion complexes with cyclodextrins have been shown to increase the water solubility and anticancer activity of Bicalutamide .
Wirkmechanismus
Target of Action
Bicalutamide-d4, like its parent compound Bicalutamide, primarily targets the androgen receptors . These receptors play a crucial role in the growth of normal and malignant prostatic tissue .
Mode of Action
Bicalutamide-d4 competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the stimulation of the growth of normal and malignant prostatic tissue .
Biochemical Pathways
Bicalutamide-d4 affects multiple biochemical pathways. It initiates apoptotic and fibrotic pathways, including androgen deprivation, downregulation of the androgen receptor → phosphatidylinositol-3-kinase → Akt pathway, upregulation of the extrinsic apoptotic pathway- tumor necrosis factor α → nuclear factor κB → caspase . It also increases the expressions of fibrosis-related proteins including platelet-derived growth factor β, fibronectin, and collagen IV .
Pharmacokinetics
Bicalutamide-d4, like Bicalutamide, is well-absorbed . Its absolute bioavailability is unknown . Bicalutamide and its metabolites are eliminated in urine, feces, and bile, mainly in the form of conjugates . Approximately 31% of the given dose is excreted unchanged, with the remainder excreted as metabolites, including conjugated bicalutamide and hydroxy-bicalutamide .
Result of Action
The molecular and cellular effects of Bicalutamide-d4’s action include the induction of apoptosis in prostate cell lines . It also contributes to bicalutamide resistance in prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bicalutamide-d4. For instance, the use of Bicalutamide-d4 has been predicted to present an insignificant risk to the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-ZDPIWEEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678685 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicalutamide-d4 | |
CAS RN |
1185035-71-5 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



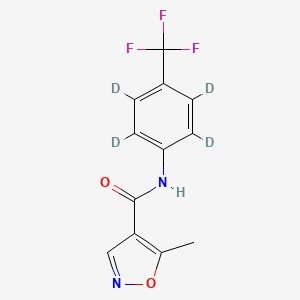
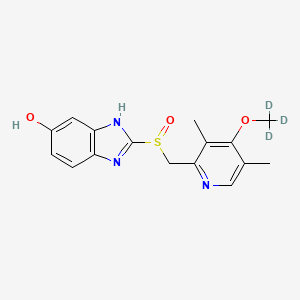
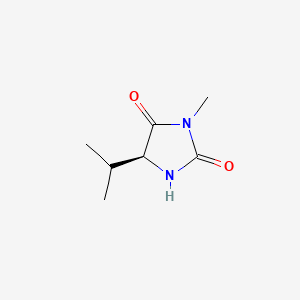


![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
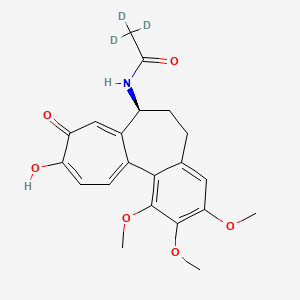


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
